Dimethylsulfoximine
Overview
Description
Synthesis Analysis
The synthesis of dimethylsulfoximine derivatives has been explored in various studies. For example, dimethyl[2,4-dioxo(1H,3H)pyrimido]tetrathiafulvalene, a π-electron donor capable of forming intermolecular hydrogen bonds of nucleic acid base-pair type, is synthesized efficiently (Neilands et al., 1995). Another study describes the use of S,S-Dimethylsulfurdiimide as an effective reagent for converting aromatic aldehydes to nitriles, highlighting a novel synthesis pathway (Georg et al., 1985).
Molecular Structure Analysis
The molecular structure of dimethylsulfoximine derivatives has been studied using various techniques. Electron diffraction studies have provided insights into the planar cis-trans configuration of dimethylsulfurdiimine in the gas phase (Kuyper et al., 1975). Crystal and molecular structures of N-phosphoryl dimethylsulfoximides reveal partial double bond character in the P-N bond, indicative of the unique structural attributes of these compounds (Bond et al., 1985).
Chemical Reactions and Properties
Dimethylsulfoximine and its derivatives participate in various chemical reactions, showcasing their versatility. For instance, dimethylsulfonium methylide reacts with epoxy vinyl sulfones through S(N)2' addition/1,2-elimination, leading to the formation of enantiopure cross-conjugated hydroxy vinyl sulfones (Sikervar & Fuchs, 2011). Additionally, the synthesis of new polyamides and polyimides derived from dimethyl compounds demonstrates the application of dimethylsulfoximine derivatives in creating materials with desirable properties (Liaw et al., 1998).
Physical Properties Analysis
The physical properties of dimethylsulfoximine derivatives have been explored in various contexts. The study on the synthesis and properties of new polyamides and polyimides derived from dimethyl compounds provides insights into their amorphous nature, solubility, and thermal stability, which are critical for practical applications (Liaw et al., 1998).
Chemical Properties Analysis
The chemical properties of dimethylsulfoximine derivatives are influenced by their unique molecular structures. The ability of dimethylsulfoxonium methylide to serve as a reagent for deprotecting amino and carboxyl functions of N-Fmoc-α-amino acid and N-Fmoc-peptide esters underlines the chemical versatility of dimethylsulfoximine derivatives (Spinella et al., 2013).
Safety And Hazards
Future Directions
There is ample room for further innovative applications of Dimethylsulfoximine. Emerging trends and opportunities for drug designers for the utilization of the sulfoximine group in medicinal chemistry include the construction of complex molecules, proteolysis targeting chimeras (PROTACs), antibody–drug conjugates (ADCs) and novel warheads for covalent inhibition .
properties
IUPAC Name |
imino-dimethyl-oxo-λ6-sulfane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NOS/c1-5(2,3)4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGSFFWQUULHIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164933 | |
Record name | S,S-Dimethyl sulfoximine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S,S-Dimethyl sulfoximine | |
CAS RN |
1520-31-6 | |
Record name | Sulfoximine, S,S-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1520-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S,S-Dimethyl sulfoximine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S,S-Dimethyl sulfoximine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (dimethanesulfinylidene)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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